molecular formula C24H28Cl2N6O3 B1663705 Jnj 28871063 hydrochloride

Jnj 28871063 hydrochloride

カタログ番号: B1663705
分子量: 519.4 g/mol
InChIキー: ZXKZRKQMKNRZNN-GZPZNDDGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JNJ 28871063 塩酸塩は、経口投与可能な、高度に選択的な、ATP 競合型パン-ErbB キナーゼ阻害剤です。これは、上皮成長因子受容体と ErbB2 の両方において機能的に重要なチロシン残基のリン酸化を阻害する上で顕著な有効性を示しています。 この化合物は、血液脳関門を通過し、上皮成長因子受容体と ErbB2 を過剰発現するヒト腫瘍異種移植片モデルにおいて抗腫瘍活性を示すことから、特に注目に値します .

準備方法

JNJ 28871063 塩酸塩は、アミノピリミジンオキシム構造クラスに属します 。この化合物の合成には、アミノピリミジンコアの形成、およびその後のオキシムやその他の置換基を導入するための官能基化など、いくつかのステップが含まれます。特定の合成経路と反応条件は、専有技術であり、詳細な公開はされていません。 工業生産方法では、通常、高収率と高純度を確保するために最適化された反応条件を使用して、大規模な合成が行われます .

化学反応の分析

JNJ 28871063 塩酸塩は、主にキナーゼ酵素との相互作用に焦点を当て、さまざまな化学反応を起こします。この化合物は、上皮成長因子受容体、ErbB2、ErbB4 など、ErbB 受容体ファミリーに対する阻害活性が知られています。これらの反応で使用される一般的な試薬と条件には、生理学的条件下での ATP とキナーゼ酵素が含まれます。 これらの反応から生成される主な生成物は、リン酸化タンパク質であり、その後、JNJ 28871063 塩酸塩によって阻害されます .

科学研究における用途

JNJ 28871063 塩酸塩は、幅広い科学研究における用途があります。

科学的研究の応用

In Vitro Studies

JNJ 28871063 has been shown to effectively inhibit the growth of various cancer cell lines that overexpress EGFR and ErbB2. It selectively targets these receptors without affecting non-ErbB-overexpressing cells, indicating its specificity and potential for reducing off-target effects .

In Vivo Studies

Animal models have demonstrated that JNJ 28871063 can penetrate the blood-brain barrier and accumulate in tumors at higher concentrations than in plasma. This property is particularly beneficial for targeting brain tumors, where traditional therapies often fail due to limited penetration .

Case Studies

  • Efficacy Against Intracranial Tumors
    • A study by Emanuel et al. (2008) highlighted the efficacy of JNJ 28871063 in treating intracranial tumors in mouse models. The compound was administered orally and resulted in significant tumor reduction, demonstrating both bioavailability and therapeutic potential against brain cancers .
  • Combination Therapy
    • Research indicates that JNJ 28871063 may enhance the efficacy of other anti-cancer agents when used in combination therapies. For instance, pairing it with ERK inhibitors has shown promising results in preclinical models, potentially leading to more effective treatment regimens for resistant cancers .

Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits growth of tumors overexpressing EGFR/ErbB2; effective against brain tumorsEmanuel et al., 2008
Combination TherapiesPotential to enhance efficacy when used with other anti-cancer agentsPatent WO2015095807A1
Research ToolUsed in studies to explore signaling pathways in cancer biologyVarious publications

作用機序

JNJ 28871063 塩酸塩は、ErbB 受容体ファミリーにおけるチロシン残基のリン酸化を阻害することによって、その効果を発揮します。この阻害は、細胞の増殖と生存に関与する下流のシグナル伝達経路を遮断します。この化合物は、それぞれ 22 nM、38 nM、および 21 nM の IC50 値で、上皮成長因子受容体、ErbB2、および ErbB4 を標的としています。 血液脳関門を通過することで、JNJ 28871063 塩酸塩は、脳内腫瘍も阻害でき、脳に浸透できない他の治療法に比べて、大きな利点があります .

類似の化合物との比較

JNJ 28871063 塩酸塩は、その高い選択性、経口バイオアベイラビリティ、血液脳関門を通過する能力により、ユニークです。類似の化合物には以下が含まれます。

これらの比較は、特に脳腫瘍に対する有効性と、複数の ErbB 受容体のバランスのとれた阻害という点で、JNJ 28871063 塩酸塩の明確な利点を強調しています。

類似化合物との比較

JNJ 28871063 hydrochloride is unique due to its high selectivity, oral bioavailability, and ability to cross the blood-brain barrier. Similar compounds include:

These comparisons highlight the distinct advantages of this compound, particularly its efficacy against brain tumors and its balanced inhibition of multiple ErbB receptors.

生物活性

JNJ 28871063 hydrochloride is a potent and selective inhibitor of the ErbB receptor family, specifically targeting the epidermal growth factor receptor (EGFR) and its relatives, including ErbB2 and ErbB4. This compound is classified as a nonquinazoline pan-ErbB kinase inhibitor and has shown promising biological activity in various preclinical studies, particularly concerning its potential in cancer therapy.

  • Molecular Formula : C24_{24}H27_{27}ClN6_{6}O3_3.HCl
  • Molecular Weight : 519.42 g/mol
  • CAS Number : 944342-90-9
  • Purity : ≥ 97% (HPLC)

JNJ 28871063 exerts its biological effects primarily through the inhibition of receptor tyrosine kinases (RTKs) within the ErbB family. The compound effectively blocks the phosphorylation of critical tyrosine residues on EGFR and ErbB2, disrupting downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancers characterized by overexpression of these receptors.

In Vitro Activity

In vitro studies have demonstrated that JNJ 28871063 inhibits the growth of human cancer cell lines that overexpress ErbB2. The IC50_{50} values for these cell lines range from 60 to 168 nM, indicating a strong inhibitory effect on tumor cell proliferation.

In Vivo Activity

Studies involving tumor-bearing mice have shown that a single dose of JNJ 28871063 can significantly reduce the phosphorylation of ErbB2 receptors in vivo. Moreover, it has demonstrated oral antitumor activity in human tumor xenograft models that overexpress EGFR and ErbB2. Notably, in an intracranial model of ErbB2-overexpressing tumors, treatment with JNJ 28871063 extended survival compared to untreated controls, highlighting its potential efficacy against brain metastases—a common challenge in treating EGFR-overexpressing lung cancers and ErbB2-overexpressing breast cancers .

Pharmacokinetics

JNJ 28871063 has been shown to effectively cross the blood-brain barrier, allowing for therapeutic concentrations to be achieved within brain tumors. This characteristic presents a significant advantage over existing monoclonal antibody therapies like trastuzumab (Herceptin) and cetuximab (Erbitux), which cannot penetrate the blood-brain barrier .

Research Findings and Case Studies

Several studies have explored the biological activity of JNJ 28871063:

  • Efficacy Against Intracranial Tumors :
    • In a study published in Molecular Pharmacology, JNJ 28871063 was shown to significantly inhibit tumor growth in intracranial models, demonstrating both target suppression and improved survival rates in treated mice compared to controls .
  • Combination Therapies :
    • Research has indicated potential benefits when combining JNJ 28871063 with other therapeutic agents targeting different pathways involved in cancer progression, particularly in KRas G12C mutant cancers .
  • Pharmacodynamic Studies :
    • A study highlighted the pharmacodynamic properties of JNJ 28871063, revealing its ability to modulate key signaling pathways associated with cancer cell plasticity and metastasis .

Table 1: IC50_{50} Values for JNJ 28871063

Target ReceptorIC50_{50} (nM)
ErbB421
EGFR22
ErbB238

Table 2: Summary of In Vivo Efficacy Studies

Study TypeModel DescriptionOutcome
Tumor-Bearing MiceIntracranial ErbB2-overexpressing tumorsExtended survival compared to controls
Xenograft ModelsHuman tumors overexpressing EGFR/ErbB2Significant tumor growth inhibition

特性

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H/b29-15+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZRKQMKNRZNN-GZPZNDDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jnj 28871063 hydrochloride
Reactant of Route 2
Reactant of Route 2
Jnj 28871063 hydrochloride
Reactant of Route 3
Reactant of Route 3
Jnj 28871063 hydrochloride
Reactant of Route 4
Reactant of Route 4
Jnj 28871063 hydrochloride
Reactant of Route 5
Jnj 28871063 hydrochloride
Reactant of Route 6
Reactant of Route 6
Jnj 28871063 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。